molecular formula C8H10N2O2 B2749593 (R)-2-Hydroxy-2-phenylacetohydrazide CAS No. 2443-66-5; 84049-61-6

(R)-2-Hydroxy-2-phenylacetohydrazide

Cat. No.: B2749593
CAS No.: 2443-66-5; 84049-61-6
M. Wt: 166.18
InChI Key: FWTGUGVETHVGTL-SSDOTTSWSA-N
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Description

(R)-2-Hydroxy-2-phenylacetohydrazide (CAS: 2443-66-5) is a chiral hydrazide derivative derived from mandelic acid. Its molecular formula is C₈H₁₀N₂O₂, with a molecular weight of 166.18 g/mol . Structurally, it features a phenyl group attached to a hydroxy-substituted carbon, which is further linked to a hydrazide moiety (C=O-NH-NH₂). This compound is synthesized via condensation reactions between mandelic acid derivatives and hydrazine, often under reflux conditions in solvents like methanol or ethanol .

Key properties include:

  • Melting Point: 130°C .
  • Solubility: Soluble in polar solvents (e.g., DMSO, methanol) but requires heating and ultrasonication for full dissolution .
  • Storage: Stable at -80°C for 6 months or -20°C for 1 month in solution form .

Q & A

Q. Basic: What are the key steps and reaction conditions for synthesizing (R)-2-Hydroxy-2-phenylacetohydrazide with high enantiomeric purity?

Answer:
The synthesis of this compound involves a multi-step process requiring precise control of stereochemistry. A common approach includes:

  • Step 1 : Condensation of 2-phenylacetic acid with hydrazine hydrate under reflux in ethanol to form the hydrazide backbone .
  • Step 2 : Enantioselective introduction of the hydroxyl group via asymmetric catalysis. For example, using chiral ligands (e.g., (R)-BINOL) or enzymes to ensure retention of the (R)-configuration .
  • Critical Conditions :
    • Temperature: Maintain 60–80°C during condensation to avoid side reactions.
    • Solvent: Anhydrous ethanol or dichloromethane to prevent hydrolysis.
    • Catalyst: Chiral catalysts (e.g., Ru-based complexes) for asymmetric hydroxylation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to achieve >97% purity .

Q. Basic: Which analytical techniques are most effective for confirming the structure and purity of this compound?

Answer:
Structural validation requires a combination of spectroscopic and chromatographic methods:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Peaks at δ 7.3–7.5 ppm (aromatic protons), δ 4.2 ppm (hydroxyl proton), and δ 2.8 ppm (CH₂ group) confirm the hydrazide backbone .
    • ¹³C NMR : Signals at ~170 ppm (carbonyl) and 70–75 ppm (chiral hydroxyl-bearing carbon) .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 150.18 (C₈H₁₀N₂O) .
  • Infrared Spectroscopy (IR) : Bands at 3300 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O), and 3200 cm⁻¹ (O-H) .
  • Chiral HPLC : To verify enantiomeric purity (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) .

Q. Advanced: How can researchers evaluate the COX-2 inhibitory activity of this compound derivatives?

Answer:
COX-2 inhibition studies involve:

  • Enzymatic Assays :
    • Use recombinant human COX-1 and COX-2 enzymes.
    • Measure IC₅₀ values via fluorescence-based assays (e.g., Cayman Chemical kits).
    • Example: A derivative showed IC₅₀ = 0.37 μM for COX-2 vs. 82.21 μM for COX-1, indicating selectivity .
  • Cellular Assays :
    • Test antiproliferative activity in cancer cell lines (e.g., A549 lung cancer cells).
    • Compound 48 (a derivative) exhibited IC₅₀ = 0.78 μM in A549 cells via PI staining and apoptosis assays .
  • Computational Docking :
    • Use AutoDock Vina to model binding to COX-2’s active site. Key interactions include hydrogen bonds with Arg120 and hydrophobic contacts with Tyr355 .

Q. Advanced: What structural modifications enhance the solubility and bioavailability of this compound derivatives?

Answer:
Strategies include:

  • Hydroxyl Group Functionalization :
    • Introduce polar groups (e.g., sulfonamide or carboxylate) to improve water solubility. A derivative with a 4-(benzyloxy)phenyl group showed 3× higher solubility than the parent compound .
  • Prodrug Design :
    • Acetylate the hydroxyl group to form esters, which hydrolyze in vivo to release the active compound .
  • Co-crystallization :
    • Use co-formers like succinic acid to create stable co-crystals with enhanced dissolution rates .

Q. Advanced: How do reaction conditions influence the stereochemical outcome during the synthesis of this compound?

Answer:

  • Catalyst Choice :
    • Ru(II)-TsDPEN catalysts achieve >90% enantiomeric excess (ee) in asymmetric hydrogenation .
  • Solvent Effects :
    • Polar aprotic solvents (e.g., DMF) stabilize transition states favoring the (R)-configuration.
  • Temperature Control :
    • Lower temperatures (0–5°C) reduce racemization during hydroxylation .
  • Additives :
    • Chiral auxiliaries (e.g., L-proline) enhance stereoselectivity in condensation reactions .

Q. Advanced: What computational methods are used to predict the bioactivity of this compound derivatives?

Answer:

  • 3D-QSAR Modeling :
    • Build models using CoMFA or CoMSIA to correlate structural features (e.g., hydrophobicity, H-bond donors) with COX-2 inhibition .
  • Molecular Dynamics (MD) Simulations :
    • Simulate ligand-receptor interactions over 100 ns to assess binding stability. Key residues: Tyr385 and Ser530 in COX-2 .
  • ADMET Prediction :
    • Tools like SwissADME predict pharmacokinetics (e.g., logP <3 for optimal bioavailability) .

Q. Advanced: How can researchers resolve conflicting data on the biological activity of this compound analogs?

Answer:

  • Dose-Response Curves : Replicate assays across multiple concentrations to confirm IC₅₀ consistency .
  • Metabolite Profiling : Use LC-MS to identify degradation products that may skew activity results .
  • Control Experiments :
    • Include reference inhibitors (e.g., Celecoxib for COX-2) to validate assay conditions .
    • Test enantiomerically pure samples to rule out racemization effects .

Comparison with Similar Compounds

Structural Analogues and Derivatives

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Biological Activity
(R)-2-Hydroxy-2-phenylacetohydrazide C₈H₁₀N₂O₂ 166.18 -OH, -NH-NH₂ 130 Anticancer, antimicrobial
2-(2-Chlorophenyl)acetohydrazide C₈H₈ClN₂O 184.62 -Cl, -NH-NH₂ N/A Antitubercular
2-(4-Phenylphenyl)acetohydrazide C₁₄H₁₄N₂O 226.28 Biphenyl, -NH-NH₂ N/A Enzyme inhibition
2-Hydroxy-N-(4-fluorobenzoyl)benzohydrazide C₁₄H₁₁FN₂O₃ 274.25 -F, -OH, -CONH-NH₂ N/A Anti-inflammatory
2-(3-Allyl-2-hydroxybenzylidene)hydrazinylacetamide C₁₉H₂₀N₄O₂ 360.39 Allyl, -OH, hydrazone N/A Antioxidant

Key Observations:

Substituent Effects :

  • Electron-withdrawing groups (e.g., -Cl, -F) increase molecular polarity and may enhance binding to biological targets. For instance, 2-(2-chlorophenyl)acetohydrazide shows antitubercular activity due to improved target affinity .
  • Bulky substituents (e.g., biphenyl in 2-(4-phenylphenyl)acetohydrazide ) reduce solubility but improve enzyme inhibition via steric effects .

Chirality: The R-configuration in this compound provides enantioselectivity absent in non-chiral analogues like 2-hydroxy-N-(4-fluorobenzoyl)benzohydrazide .

Hydrazone vs. Hydrazide :
Hydrazone derivatives (e.g., 2-(3-allyl-2-hydroxybenzylidene)hydrazinylacetamide ) exhibit enhanced antioxidant activity due to conjugated imine bonds, which stabilize free radicals .

Solubility and Formulation Challenges

  • This compound requires DMSO or methanol for dissolution, with stock solutions prone to precipitation upon freezing .
  • Chlorinated derivatives (e.g., 2-(2-chlorophenyl)acetohydrazide ) show lower aqueous solubility due to hydrophobic Cl substituents .

Properties

IUPAC Name

(2R)-2-hydroxy-2-phenylacetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c9-10-8(12)7(11)6-4-2-1-3-5-6/h1-5,7,11H,9H2,(H,10,12)/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWTGUGVETHVGTL-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](C(=O)NN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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